molecular formula C70H88Cl2N14O13 B13912739 benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

Cat. No.: B13912739
M. Wt: 1404.4 g/mol
InChI Key: JNZDKGSCQOCXLS-QVPUSSCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6’-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, carbamoyl, and benzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6’-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents, coupling reagents, and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe for understanding biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6’-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl carbamates and derivatives with analogous functional groups. Examples include:

  • Benzyl N-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]carbamate
  • Benzyl N-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate

Properties

Molecular Formula

C70H88Cl2N14O13

Molecular Weight

1404.4 g/mol

IUPAC Name

benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C70H86N14O13.2ClH/c1-5-68(3,55(81-66(92)94-39-41-19-9-7-10-20-41)61(89)83-35-17-27-51(83)59(87)79-49(57(71)85)25-15-33-77-64(73)74)43-29-31-47-53(37-43)96-54-38-44(30-32-48(54)70(47)46-24-14-13-23-45(46)63(91)97-70)69(4,6-2)56(82-67(93)95-40-42-21-11-8-12-22-42)62(90)84-36-18-28-52(84)60(88)80-50(58(72)86)26-16-34-78-65(75)76;;/h7-14,19-24,29-32,37-38,49-52,55-56H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H2,71,85)(H2,72,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,73,74,77)(H4,75,76,78);2*1H/t49-,50-,51-,52-,55+,56+,68-,69-;;/m0../s1

InChI Key

JNZDKGSCQOCXLS-QVPUSSCVSA-N

Isomeric SMILES

CC[C@@](C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)[C@](C)(CC)[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)[C@@H](C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Canonical SMILES

CCC(C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C(C)(CC)C(C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)C(C(=O)N8CCCC8C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.